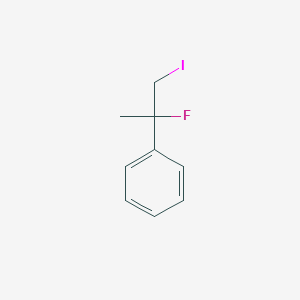
Benzene, (1-fluoro-2-iodo-1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene, (1-fluoro-2-iodo-1-methylethyl)-, typically involves electrophilic aromatic substitution reactions. One common method is the halogenation of benzene derivatives. For instance, starting with fluorobenzene, an iodination reaction can be carried out using iodine and a suitable oxidizing agent like nitric acid to introduce the iodine atom at the desired position .
Industrial Production Methods
Industrial production of such compounds often involves large-scale halogenation processes. These processes are optimized for yield and purity, using controlled reaction conditions and catalysts to ensure efficient substitution of hydrogen atoms on the benzene ring with halogen atoms.
Chemical Reactions Analysis
Types of Reactions
Benzene, (1-fluoro-2-iodo-1-methylethyl)-, undergoes various types of chemical reactions, including:
Substitution Reactions: Due to the presence of both fluorine and iodine, this compound can participate in nucleophilic and electrophilic substitution reactions. The iodine atom, being a good leaving group, facilitates these reactions.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding iodo and fluoro derivatives. Reduction reactions can also be performed to remove the halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield fluorinated or iodinated benzene derivatives, while oxidation can produce benzoic acid derivatives.
Scientific Research Applications
Benzene, (1-fluoro-2-iodo-1-methylethyl)-, has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Utilized in the study of enzyme interactions and metabolic pathways involving halogenated aromatic compounds.
Medicine: Investigated for its potential use in radiolabeling for diagnostic imaging and targeted radiotherapy.
Industry: Employed in the manufacture of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of benzene, (1-fluoro-2-iodo-1-methylethyl)-, in chemical reactions involves the interaction of its halogen atoms with various reagents. The fluorine atom, being highly electronegative, can influence the electron density on the benzene ring, making it more reactive towards electrophiles. The iodine atom, due to its larger size and lower electronegativity, acts as a good leaving group, facilitating substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1-Fluoro-2-methylbenzene: Similar in structure but with a methyl group instead of an iodine atom.
1-Fluoro-4-iodobenzene: The iodine atom is positioned para to the fluorine atom.
1-Iodo-2-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a single fluorine atom.
Uniqueness
Benzene, (1-fluoro-2-iodo-1-methylethyl)-, is unique due to the presence of both fluorine and iodine atoms on the benzene ring. This combination of halogens imparts distinct reactivity patterns, making it valuable for specific synthetic applications and research studies.
Properties
CAS No. |
58617-67-7 |
|---|---|
Molecular Formula |
C9H10FI |
Molecular Weight |
264.08 g/mol |
IUPAC Name |
(2-fluoro-1-iodopropan-2-yl)benzene |
InChI |
InChI=1S/C9H10FI/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |
InChI Key |
MQYKSLLXSWEUBA-UHFFFAOYSA-N |
Canonical SMILES |
CC(CI)(C1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















